Carbon monoxide;chromium;ethylbenzene

Description

Properties

CAS No. |

12203-31-5 |

|---|---|

Molecular Formula |

C11H10CrO3 |

Molecular Weight |

242.19 g/mol |

IUPAC Name |

carbon monoxide;chromium;ethylbenzene |

InChI |

InChI=1S/C8H10.3CO.Cr/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; |

InChI Key |

LZQCDMDVQANJGI-UHFFFAOYSA-N |

SMILES |

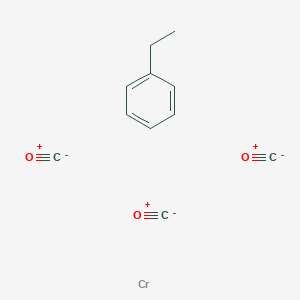

CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Canonical SMILES |

CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Pictograms |

Irritant |

Synonyms |

(ETHYLBENZENE)TRICARBONYLCHROMIUM(0) |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Contradictions

- Chromium’s Environmental Impact: Cr⁶⁺ is carcinogenic, but Cr³⁺ in catalysts poses minimal risk, highlighting the need for controlled applications .

- Ethylbenzene’s Alternatives : Styrene production via ethylbenzene dehydrogenation competes with bio-based routes using lignin derivatives, which may reduce reliance on fossil fuels .

Preparation Methods

Synthesis Procedure

Chromosilicate catalysts, such as K[Cr]ZSM-5 and Na[Cr]ZSM-5, are prepared via hydrothermal synthesis. A representative protocol involves dissolving chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water, followed by the addition of sodium or potassium hydroxide and a silica source (e.g., tetraethyl orthosilicate). The mixture is aged under stirring, transferred to a Teflon-lined autoclave, and heated at 170°C for 72 hours. Post-synthesis, the solid product is washed, dried at 100°C, and calcined at 550°C to form the final chromosilicate structure.

Structural and Textural Characterization

The resulting catalysts exhibit a well-defined microporous structure, as confirmed by X-ray diffraction (XRD) patterns matching the ZSM-5 framework. BET surface areas range from 320–380 m²/g, with pore volumes of 0.18–0.22 cm³/g. Scanning electron microscopy (SEM) reveals spherical aggregates of 2–5 µm diameter, while energy-dispersive X-ray spectroscopy (EDS) confirms uniform chromium distribution (1.2–1.8 wt%).

Catalytic Performance in Ethylbenzene Dehydrogenation

In the presence of CO₂ as an oxidant, K[Cr]ZSM-5 catalysts demonstrate superior performance, achieving 56.19% styrene yield at 96.05% selectivity (550°C, 1 atm). The synergistic effect between potassium ions and Cr₂O₃ species enhances redox activity, facilitating ethylbenzene dehydrogenation while suppressing coke formation. In contrast, Na[Cr]ZSM-5 shows lower yields (48.7%) due to weaker metal-support interactions.

Impregnation Method for Chromia-Alumina Catalysts

Catalyst Preparation

CrOx/Al₂O₃ catalysts are synthesized via incipient wetness impregnation. Aqueous chromium nitrate (Cr(NO₃)₃·9H₂O) is added to γ-alumina pellets, followed by drying at 120°C and calcination at 550°C for 4 hours. Chromium loadings typically range from 5–15 wt%, with calcination temperatures influencing Cr oxidation states (Cr³⁺ vs. Cr⁶⁺).

Acid Site and Redox Property Analysis

NH₃-temperature-programmed desorption (NH₃-TPD) identifies weak (150–250°C) and strong (350–450°C) acid sites, which correlate with cracking activity during initial reaction phases. Pre-reduction in H₂ at 550°C converts Cr⁶⁺ to Cr³⁺, as evidenced by X-ray photoelectron spectroscopy (XPS), enhancing dehydrogenation selectivity from 65% to 85% at 600°C.

Reaction Mechanism and Coke Formation

At 600°C, CrOx/Al₂O₃ achieves near-complete ethylbenzene conversion (>98%) with 85% styrene selectivity. Carbonaceous deposits, analyzed via temperature-programmed oxidation (TPO) and Raman spectroscopy, consist primarily of graphitic coke (sp²-C) and oxygen-functionalized species (carboxylic groups, quinones). Coke formation increases with time-on-stream but stabilizes after 3 hours, coinciding with a shift from cracking to dehydrogenation activity.

Surfactant-Assisted Hydrothermal Synthesis of Cu-Cr Mixed Oxides

Synthesis Protocol

A patented method describes Cu-Cr oxide preparation using cetyltrimethylammonium bromide (CTAB) as a surfactant and hydrazine as a reducing agent. Copper nitrate (Cu(NO₃)₂·3H₂O) and chromium nitrate are mixed with CTAB (Cu:CTAB molar ratio = 0.75–1.3), followed by hydrazine addition. The gel is hydrothermally treated at 150–180°C for 20–24 hours, dried, and calcined at 300–750°C.

Morphological and Compositional Features

SEM images reveal mesoporous aggregates (20–50 nm particle size) with a high surface area of 210 m²/g. XPS analysis confirms Cu⁺/Cu²⁺ and Cr³⁺/Cr⁶⁺ redox pairs, which facilitate electron transfer during oxidation reactions.

Q & A

Basic Research Questions

Q. How should experimental designs be structured to study interactions between carbon monoxide (CO), chromium (Cr), and ethylbenzene in environmental systems?

- Methodological Answer : Begin with a factorial design to isolate variables (e.g., CO concentration, Cr speciation, ethylbenzene degradation rates) and their interactions. Use controlled environmental chambers to simulate real-world conditions (e.g., atmospheric or aquatic systems). Ensure replicates for statistical validity and include negative controls to account for abiotic reactions. Data collection should prioritize temporal resolution to capture kinetic profiles . Experimental protocols must align with theoretical frameworks, such as redox chemistry for Cr or combustion kinetics for CO, to contextualize observations .

Q. What methodologies are recommended for detecting chromium speciation in environmental samples containing CO and ethylbenzene?

- Methodological Answer : Combine spectroscopic techniques (e.g., X-ray absorption spectroscopy for Cr oxidation states) with gas chromatography-mass spectrometry (GC-MS) to monitor ethylbenzene degradation byproducts. For CO quantification, employ non-dispersive infrared (NDIR) sensors. Validate results using certified reference materials and cross-calibrate instruments to address matrix interference . Pre-treatment steps, such as solid-phase extraction for Cr complexes, may reduce noise in heterogeneous samples .

Q. How can researchers ensure reproducibility in studies of ethylbenzene oxidation pathways under varying CO levels?

- Methodological Answer : Standardize reaction conditions (temperature, pressure, catalyst composition) and document deviations rigorously. Use high-purity reagents and validate CO sources via gas chromatography. Publish full experimental details, including raw data and instrument calibration logs, in supplementary materials to enable replication . Statistical tools like ANOVA can identify significant variations across trials .

Advanced Research Questions

Q. What strategies resolve contradictions in data on ethylbenzene degradation pathways when CO acts as a co-pollutant?

- Methodological Answer : Apply meta-analytic frameworks to reconcile divergent findings. For instance, conflicting reports on ethylbenzene’s persistence under CO-rich conditions may arise from differences in microbial consortia or catalytic surfaces. Conduct sensitivity analyses to assess the influence of variables like pH or light exposure. Integrate multi-omics data (metagenomics, metabolomics) to elucidate microbial pathways and abiotic interactions . Theoretical modeling (e.g., density functional theory for reaction mechanisms) can validate empirical observations .

Q. Which statistical approaches are suitable for multi-variable analysis in CO emission studies involving chromium-based catalysts?

- Methodological Answer : Use multivariate regression or machine learning (e.g., random forests) to model non-linear relationships between CO emission rates, Cr catalyst stability, and reaction efficiency. Principal component analysis (PCA) can reduce dimensionality in datasets with collinear variables (e.g., temperature, pressure, catalyst surface area). For time-series data, autoregressive integrated moving average (ARIMA) models capture temporal trends . Validate models with holdout datasets and report confidence intervals .

Q. How can researchers integrate survey data with experimental results to assess chromium exposure risks in CO-polluted environments?

- Methodological Answer : Design mixed-methods studies combining emission inventories (e.g., EPA-style questionnaires ) with biomonitoring data (e.g., Cr levels in blood/tissue). Use geographic information systems (GIS) to map CO and Cr hotspots alongside health surveys. Structural equation modeling (SEM) can quantify direct/indirect exposure pathways. Address ethical and methodological challenges (e.g., informed consent for trace data) through institutional review board (IRB) protocols .

Theoretical and Conceptual Frameworks

Q. How do redox theory and kinetic models inform the study of CO-mediated chromium toxicity?

- Methodological Answer : Frame experiments around Cr(VI) reduction to Cr(III) by CO, leveraging thermodynamic data (e.g., Gibbs free energy calculations) to predict reaction feasibility. Kinetic models (e.g., Michaelis-Menten for enzymatic Cr reduction) should incorporate CO diffusion rates and catalyst surface properties. Validate with in situ X-ray photoelectron spectroscopy (XPS) to track Cr oxidation states . Theoretical frameworks must guide hypothesis formulation, such as the Hard-Soft Acid-Base (HSAB) theory for ligand-Cr interactions .

Data Reporting and Validation

Q. What are best practices for reporting conflicting data on ethylbenzene’s role in CO oxidation processes?

- Methodological Answer : Transparently disclose experimental conditions (e.g., catalyst pre-treatment, CO purity) and quantify uncertainties (e.g., error bars, detection limits). Use systematic review protocols to synthesize disparate findings, highlighting methodological divergences (e.g., batch vs. flow reactors) as potential sources of contradiction . Share raw datasets in repositories like Zenodo or Figshare to facilitate reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.